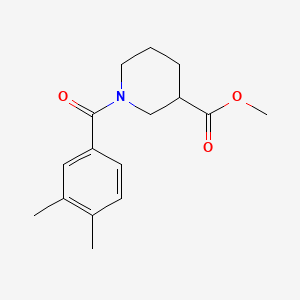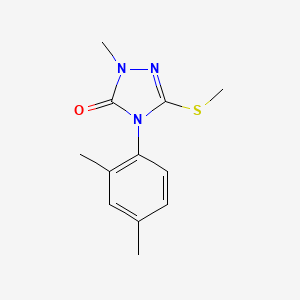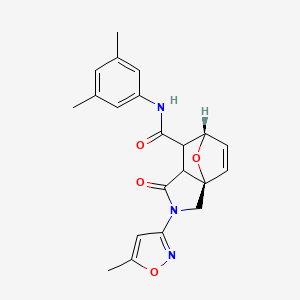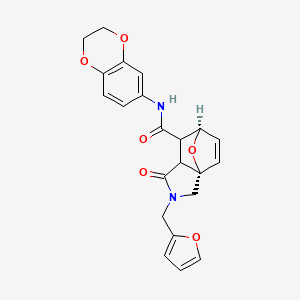![molecular formula C16H11ClN2O B13375274 (5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B13375274.png)
(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and a phenyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one typically involves the condensation of 2-chlorobenzaldehyde with 2-phenyl-1H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl or chlorophenyl groups.
Reduction: Reduction reactions can target the imidazole ring or the double bond in the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory and anticancer agent, although further research is needed to fully understand its efficacy and safety.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-5-[(2-bromophenyl)methylidene]-2-phenyl-1H-imidazol-4-one
- (5E)-5-[(2-fluorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one
- (5E)-5-[(2-methylphenyl)methylidene]-2-phenyl-1H-imidazol-4-one
Uniqueness
Compared to its analogs, (5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one exhibits unique properties due to the presence of the chlorine atom. The electronegativity of chlorine can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.
Propiedades
Fórmula molecular |
C16H11ClN2O |
|---|---|
Peso molecular |
282.72 g/mol |
Nombre IUPAC |
(4E)-4-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C16H11ClN2O/c17-13-9-5-4-8-12(13)10-14-16(20)19-15(18-14)11-6-2-1-3-7-11/h1-10H,(H,18,19,20)/b14-10+ |
Clave InChI |
RYNDAFGVFYHCIQ-GXDHUFHOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3Cl)/C(=O)N2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375203.png)
![N-{4-[5-(2,4-dichlorobenzoyl)-2-(4-morpholinyl)-3-thienyl]phenyl}acetamide](/img/structure/B13375207.png)
![2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B13375211.png)
![Butyl 4-chloro-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl ether](/img/structure/B13375213.png)

![1,2,6-trimethyl-3-[(methylamino)carbonyl]-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B13375218.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375225.png)
![2-[2-(4-methoxyphenyl)vinyl]-5-phenyl-1H-[1,2,4]triazino[4,3-a]quinazoline-1,6(5H)-dione](/img/structure/B13375237.png)

![1-Amino-2,7-dibutyl-6-(4-methoxyphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13375260.png)

![1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}-N-(2,4-dichlorobenzylidene)cyclohexanamine](/img/structure/B13375273.png)
![2-(4-aminophenyl)-N-[3-(4-morpholinyl)propyl]-6-(2-thienyl)-4-pyrimidinamine](/img/structure/B13375281.png)
